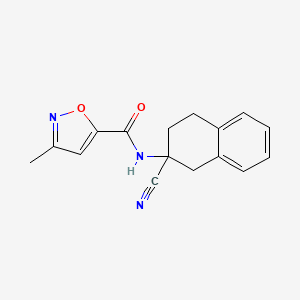
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a synthetic organic compound It is characterized by its unique structure, which includes a cyano group, a tetrahydronaphthalene moiety, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through hydrogenation of naphthalene derivatives under specific conditions.
Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions using cyanide sources.
Construction of the Oxazole Ring: This can be done through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the tetrahydronaphthalene and oxazole moieties under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The cyano and oxazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of materials with specific properties.
作用機序
The mechanism of action of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and oxazole ring play crucial roles in binding to these targets, influencing biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide: can be compared with other compounds having similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-8-14(21-19-11)15(20)18-16(10-17)7-6-12-4-2-3-5-13(12)9-16/h2-5,8H,6-7,9H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRQPNKCIRRUMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2(CCC3=CC=CC=C3C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














